(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE
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Overview
Description
(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrofuran moiety and a triazinoindole framework, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE typically involves the condensation of 5-nitro-2-furaldehyde with 6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan or triazinoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE involves its interaction with cellular components. The compound can bind to iron ions, disrupting cellular iron homeostasis and leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells by activating mitochondrial pathways and upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
VLX600: An iron chelator with a similar structure that selectively binds to ferrous ions.
Uniqueness
(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE is unique due to its dual functionality as both a nitrofuran and a triazinoindole derivative. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H11N7O3 |
---|---|
Molecular Weight |
337.29g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N7O3/c1-8-3-2-4-10-12(8)17-14-13(10)19-21-15(18-14)20-16-7-9-5-6-11(25-9)22(23)24/h2-7H,1H3,(H2,17,18,20,21)/b16-7- |
InChI Key |
QENMDTXFUITIIE-APSNUPSMSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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